molecular formula C22H18ClN3O3S2 B2525085 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1031669-79-0

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B2525085
M. Wt: 471.97
InChI Key: DZLZFZJXKNPIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activities

Researchers have developed novel compounds based on the benzothiazine ring system, demonstrating significant antioxidant activities. These compounds, including N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, were synthesized and evaluated for their ability to scavenge radicals, indicating potential for further development into bioactive molecules with enhanced biological properties (Ahmad et al., 2012).

Antitumor Activity Evaluation

Another aspect of research involved the synthesis of benzothiazole derivatives bearing different heterocyclic rings, aiming at potential antitumor activities. These compounds were evaluated in vitro against a broad panel of human tumor cell lines, with some showing considerable anticancer activity against specific cancer types. This highlights the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).

Degradation Studies

Research also encompasses the study of drug degradation, as seen in the analysis of Atenolol and Hydrochlorothiazide. This work identified degradation products under stressed conditions, providing insights into the stability and safety of pharmaceutical compounds containing benzothiadiazine moieties (Bhattacharyya et al., 2015).

Glutaminase Inhibitors

The development of potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), such as BPTES analogs, underscores the exploration of benzothiazole derivatives in therapeutic applications beyond traditional roles. These compounds demonstrate significant potential in treating diseases where glutaminase activity is a contributing factor, including cancer (Shukla et al., 2012).

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-30-18-9-5-8-17(13-18)24-21(27)14-26-25-22(15-6-3-2-4-7-15)19-12-16(23)10-11-20(19)31(26,28)29/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZFZJXKNPIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

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